
1-(tert-Butyl)-3-methoxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3-methoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the tert-butyl and methoxy groups in the molecule imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)-3-methoxypyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxypyrrolidine with tert-butyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the tert-butyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-3-methoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrrolidines depending on the electrophile used.
Scientific Research Applications
1-(tert-Butyl)-3-methoxypyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-methoxypyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in target molecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(tert-Butyl)-3-methoxypyrrolidine can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and properties.
1-(tert-Butyl)-3-aminopyrrolidine: Contains an amino group, which imparts different chemical and biological properties.
1-(tert-Butyl)-3-chloropyrrolidine:
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-tert-butyl-3-methoxypyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)10-6-5-8(7-10)11-4/h8H,5-7H2,1-4H3 |
InChI Key |
ZHHBOECYVOCKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


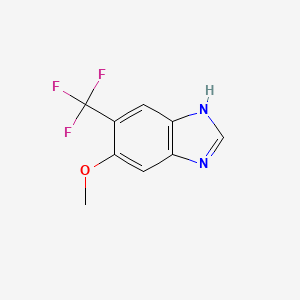
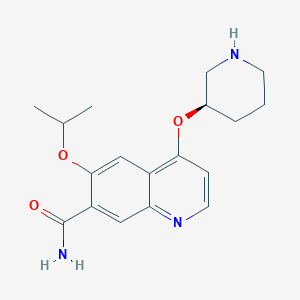

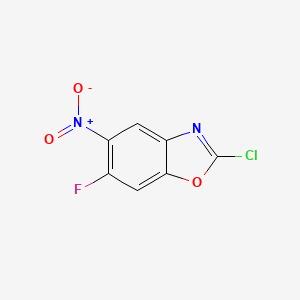
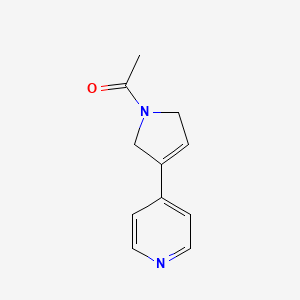
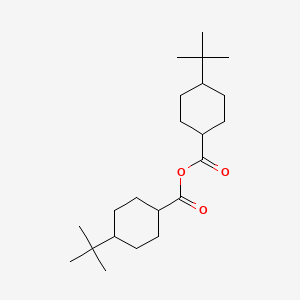
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)

![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)


![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
